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dimethylbenzaldehyde

Cat. No.: B112057 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,6-
dimethylbenzaldehyde

Abstract: 2-Hydroxy-3,6-dimethylbenzaldehyde is a substituted salicylaldehyde, a class of

aromatic compounds that serve as pivotal intermediates in organic synthesis. The strategic

placement of hydroxyl, aldehyde, and methyl functional groups on the benzene ring imparts a

unique reactivity profile, making it a valuable precursor for the synthesis of complex

heterocyclic systems, ligands for coordination chemistry, and molecules of pharmaceutical

interest. This guide provides a comprehensive exploration of the chemical properties of 2-
Hydroxy-3,6-dimethylbenzaldehyde, focusing on its synthesis, reactivity, and spectroscopic

characterization. The content is tailored for researchers, scientists, and drug development

professionals, offering field-proven insights and detailed experimental protocols to facilitate its

application in a laboratory setting.

Introduction and Molecular Overview
Substituted salicylaldehydes are a cornerstone of modern synthetic chemistry, widely employed

as building blocks for fragrances, pharmaceuticals, and agrochemicals.[1] 2-Hydroxy-3,6-
dimethylbenzaldehyde (CAS No: 52135-30-3), a derivative of this class, is distinguished by its

specific substitution pattern which influences its electronic properties and steric environment.

The presence of an electron-donating hydroxyl group and two methyl groups, ortho and meta

to the formyl group, governs its reactivity in condensation, etherification, and electrophilic
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substitution reactions. A key structural feature is the pronounced intramolecular hydrogen bond

between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde, which

significantly impacts its physical and spectroscopic properties.[2]

Table 1: Physicochemical Properties of 2-Hydroxy-3,6-dimethylbenzaldehyde

Property Value Source

CAS Number 52135-30-3 N/A

Molecular Formula C₉H₁₀O₂ [3]

Molecular Weight 150.17 g/mol [3]

IUPAC Name
2-hydroxy-3,6-

dimethylbenzaldehyde
N/A

Appearance Expected to be a solid [4]

Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde
The synthesis of salicylaldehydes is typically achieved through the ortho-selective formylation

of the corresponding phenol.[2] Classical methods include the Reimer-Tiemann and Duff

reactions; however, these often suffer from moderate yields and a lack of regioselectivity.[1][2]

[5] A more efficient and highly regioselective method involves the formylation of a phenol

magnesium salt. The Casnati-Skattebøl ortho-formylation, which utilizes paraformaldehyde in

the presence of magnesium chloride and a tertiary amine base like triethylamine, is a robust

and scalable approach.[6][7] This method ensures exclusive formylation at the ortho position to

the hydroxyl group.

Causality of the Ortho-Formylation Protocol
The high ortho-selectivity of the magnesium chloride-mediated formylation is attributed to the

formation of a magnesium phenoxide chelate. Triethylamine acts as a base to deprotonate the

phenol, which then coordinates with the MgCl₂. This magnesium-phenol complex directs the

electrophilic attack of formaldehyde (generated from paraformaldehyde) to the sterically

accessible ortho position, facilitated by the pre-coordination of formaldehyde to the magnesium
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center. This chelation control effectively blocks the para position and enhances the

nucleophilicity of the ortho carbons.

Detailed Experimental Protocol: Ortho-Formylation of
2,5-Dimethylphenol
This protocol describes the synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde from its

precursor, 2,5-dimethylphenol.

Materials:

2,5-Dimethylphenol

Anhydrous Magnesium Chloride (MgCl₂)

Paraformaldehyde

Triethylamine (Et₃N)

Anhydrous Tetrahydrofuran (THF)

1 N Hydrochloric Acid (HCl)

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)

Hexane (for recrystallization)

Procedure:

Reaction Setup: In a dry, three-necked round-bottomed flask purged with argon, combine

anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (3 equivalents).

Solvent and Base Addition: Add anhydrous THF via syringe to the flask. Stir the resulting

suspension and add triethylamine (2 equivalents) dropwise.
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Substrate Addition: Add a solution of 2,5-dimethylphenol (1 equivalent) in anhydrous THF

dropwise to the reaction mixture.

Reaction: Heat the mixture to reflux (approximately 70-75°C) for 2-4 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, add diethyl ether to the reaction mixture.

Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3

times) and water (3 times).[6]

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove

the solvent under reduced pressure using a rotary evaporator.[6]

Purification: The resulting crude product can be purified by recrystallization from hexane to

yield pure 2-Hydroxy-3,6-dimethylbenzaldehyde.[6]

Reactants
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Caption: Workflow for the ortho-formylation of 2,5-dimethylphenol.

Chemical Reactivity and Mechanistic Pathways
The reactivity of 2-Hydroxy-3,6-dimethylbenzaldehyde is dominated by the interplay between

the aldehyde and hydroxyl functional groups.

Reactions of the Aldehyde Group
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Schiff Base Formation: The aldehyde functionality readily undergoes condensation with

primary amines to form imines, commonly known as Schiff bases.[8][9] This reaction involves

the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[8]

These Schiff bases, particularly those derived from diamines like ethylenediamine (forming

salen-type ligands), are exceptional chelating agents for various metal ions.[2]

2-Hydroxy-3,6-dimethylbenzaldehyde
+ Primary Amine (R-NH₂)

Nucleophilic Attack
(Formation of Hemiaminal)

+H⁺

Schiff Base (Imine)
+ H₂O

-H₂O

Click to download full resolution via product page

Caption: Mechanism of Schiff base formation from the title compound.

Aldol and Knoevenagel Condensations: It can participate in base-catalyzed aldol-type

condensations. For instance, reaction with active methylene compounds like malononitrile or

diethyl malonate leads to the formation of chromene and coumarin derivatives, respectively.

[2][10] The Perkin synthesis, a condensation with acetic anhydride, is a classic route to

coumarins.[2]

Oxidation (Dakin Reaction): Treatment with hydrogen peroxide in a basic medium can

oxidize the aldehyde group, leading to its replacement by a hydroxyl group via the Dakin

reaction, which would yield a dimethyl-substituted catechol.[2]

Reactions of the Phenolic Hydroxyl Group
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Etherification: The hydroxyl group can be alkylated to form ethers. A notable example is the

Rap-Stoermer condensation, where reaction with chloroacetic acid followed by cyclization

yields a benzofuran derivative.[2]

Intramolecular Hydrogen Bonding
The ortho positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong

intramolecular hydrogen bond.[2] This interaction increases the compound's stability, influences

its conformation by locking the functional groups in a planar arrangement, and has significant

spectroscopic consequences, such as the pronounced downfield chemical shift of the hydroxyl

proton in ¹H NMR spectra.

Spectroscopic Profile
The structural features of 2-Hydroxy-3,6-dimethylbenzaldehyde give rise to a distinct

spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical
Shift / Wavenumber

Rationale

¹H NMR -OH proton
δ 11.0 - 12.0 ppm (s,

1H)

Deshielded due to

strong intramolecular

H-bonding.[4][11]

-CHO proton
δ 9.8 - 10.1 ppm (s,

1H)

Typical range for

aromatic aldehyde

protons.[4][11]

Aromatic protons
δ 6.5 - 7.5 ppm (m,

2H)

Region for substituted

benzene ring protons.

Methyl protons δ 2.2 - 2.5 ppm (s, 6H)

Two singlets for the

two non-equivalent

methyl groups.[4]

¹³C NMR C=O (aldehyde) δ 190 - 195 ppm

Characteristic for

aldehyde carbonyl

carbon.

C-OH (aromatic) δ 155 - 160 ppm

Aromatic carbon

attached to the

hydroxyl group.

Aromatic Carbons δ 115 - 140 ppm

Range for other

carbons in the

substituted ring.

Methyl Carbons δ 15 - 25 ppm

Typical range for

methyl groups on an

aromatic ring.

IR (cm⁻¹) O-H stretch 3100 - 3300 (broad)

Broadened due to

intramolecular

hydrogen bonding.

C=O stretch 1650 - 1670

Lower frequency due

to conjugation and H-

bonding.
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C=C stretch 1580 - 1620
Aromatic ring

vibrations.

Note: Predicted values are based on data for structurally similar compounds like 2-hydroxy-3-

methylbenzaldehyde and 2,4-dimethyl-6-hydroxybenzaldehyde.[4][12]

Applications in Research and Drug Development
The versatile chemical nature of 2-Hydroxy-3,6-dimethylbenzaldehyde makes it a valuable

intermediate in several research domains.

Ligand Synthesis: Its ability to form stable Schiff base complexes is exploited in the

development of catalysts for asymmetric synthesis and in the creation of metal-based

sensors.

Heterocyclic Chemistry: It serves as a precursor for a variety of oxygen-containing

heterocycles, such as coumarins and benzofurans, which form the core structure of many

biologically active compounds.[2][10]

Medicinal Chemistry: Salicylaldehyde derivatives are scaffolds for synthesizing novel

therapeutic agents. The corresponding hydrazones have shown promise as potent antifungal

agents with low mammalian cell toxicity.[8][9] The functional groups on 2-Hydroxy-3,6-
dimethylbenzaldehyde allow for systematic structural modifications to optimize biological

activity and pharmacokinetic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://en.wikipedia.org/wiki/Salicylaldehyde
https://www.scbt.com/p/2-hydroxy-3-6-dimethylbenzaldehyde-1666-04-2
https://prepchem.com/2-4-dimethyl-6-hydroxybenzaldehyde/
https://www.researchgate.net/publication/257818711_An_improved_procedure_for_the_synthesis_of_2-hydroxybenzaldehyde_and_2-hydroxynaphthalene-1-carbaldehyde
http://orgsyn.org/demo.aspx?prep=v82p0064
https://www.researchgate.net/profile/Frank-T-Edelmann/post/Formylation_with_duff_reaction_could_not_give_formylated_product_of_phenol_which_other_method_can_be_followed_for_doing_ortho_formylation_of_phenol/attachment/614dcbecf5675b211b0450bd/AS%3A1071548286894080%401632488428038/download/DUO_864_Anwar.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.2c02547
https://pmc.ncbi.nlm.nih.gov/articles/PMC9942203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9942203/
https://www.researchgate.net/figure/Effect-of-the-substituted-group-of-salicylaldehyde-for-the-synthesis-of-4-a_tbl3_281362703
https://arabjchem.org/structural-and-orthoselectivity-study-of-2-hydroxybenzaldehyde-using-spectroscopic-analysis/
https://arabjchem.org/structural-and-orthoselectivity-study-of-2-hydroxybenzaldehyde-using-spectroscopic-analysis/
https://www.researchgate.net/figure/H-NMR-spectra-of-2-hydroxy-3-methylbenzaldehyde-The-2-hydroxy-3-methylbenzaldehyde_fig3_332847666
https://www.benchchem.com/product/b112057#2-hydroxy-3-6-dimethylbenzaldehyde-chemical-properties
https://www.benchchem.com/product/b112057#2-hydroxy-3-6-dimethylbenzaldehyde-chemical-properties
https://www.benchchem.com/product/b112057#2-hydroxy-3-6-dimethylbenzaldehyde-chemical-properties
https://www.benchchem.com/product/b112057#2-hydroxy-3-6-dimethylbenzaldehyde-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112057?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

